4-(Boc-aminoethyloxy)benzonitrile

Description

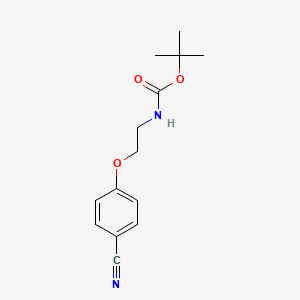

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-[2-(4-cyanophenoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-8-9-18-12-6-4-11(10-15)5-7-12/h4-7H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUFIJMRYINTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Analog Development of 4 Boc Aminoethyloxy Benzonitrile

Substituent Effects and Aromatic Ring Modifications

Introduction of Halogen, Alkyl, and Alkoxy Substituents

The introduction of halogen, alkyl, and alkoxy groups onto the aromatic ring of 4-(Boc-aminoethyloxy)benzonitrile can be achieved through various established synthetic methodologies. The ether linkage and the nitrile group, both being meta-directing and deactivating to a degree, will influence the regioselectivity of electrophilic aromatic substitution reactions. However, the ether group is an ortho, para-director, and its influence is likely to be dominant.

Halogenation:

The introduction of halogen atoms, such as bromine and chlorine, onto the benzene (B151609) ring can be accomplished via electrophilic aromatic substitution. For instance, the bromination of 4-hydroxybenzonitrile (B152051), a related precursor, can be achieved using various brominating agents. ontosight.ai This suggests that direct bromination of this compound would likely occur at the positions ortho to the activating ether group (positions 3 and 5). The reaction of 3,5-dihalo-4-hydroxybenzoic acid methyl esters with various reagents further illustrates the feasibility of manipulating halogenated benzonitrile (B105546) derivatives. researchgate.net Photochemical reactions of halogenated hydroxybenzonitriles have also been studied, indicating potential for further functionalization. tandfonline.comresearchgate.net

Alkylation:

Friedel-Crafts alkylation is a common method for introducing alkyl groups onto a benzene ring. For example, reacting 3-hydroxybenzonitrile with ethyl chloride in the presence of a Lewis acid like aluminum chloride can yield 4-ethyl-3-hydroxybenzonitrile. This suggests that the benzene ring of this compound could be alkylated, likely at the ortho positions to the ether group, using appropriate alkyl halides and a Lewis acid catalyst. The use of bulky alkyl groups can introduce significant steric hindrance, which can be a desirable feature in analog design.

Alkoxylation:

The introduction of alkoxy groups can be more challenging and may require multi-step sequences. One potential route involves the demethylation of a corresponding methoxy-substituted benzonitrile to yield a hydroxyl group, which can then be alkylated to the desired alkoxy derivative. google.com Alternatively, nucleophilic aromatic substitution on a suitably activated precursor, such as a fluoro-substituted benzonitrile, could be employed to introduce an alkoxy group. googleapis.com The synthesis of various alkoxylation products of alcohol derivatives has been reported, providing a basis for potential synthetic strategies. epo.orggoogle.comepo.org

| Substitution Type | Reagents and Conditions | Potential Products | Reference |

| Bromination | N-Bromosuccinimide (NBS), CCl4, reflux | 3-Bromo-4-(Boc-aminoethyloxy)benzonitrile | ontosight.ai |

| Chlorination | N-Chlorosuccinimide (NCS), Acetonitrile (B52724), reflux | 3-Chloro-4-(Boc-aminoethyloxy)benzonitrile | - |

| Ethylation | Ethyl chloride, AlCl3, CH2Cl2 | 3-Ethyl-4-(Boc-aminoethyloxy)benzonitrile | |

| tert-Butylation | tert-Butyl alcohol, H2SO4 | 3-(tert-Butyl)-4-(Boc-aminoethyloxy)benzonitrile | |

| Methoxylation | (Requires multi-step synthesis) | 3-Methoxy-4-(Boc-aminoethyloxy)benzonitrile | google.com |

Exploration of Electronic and Steric Effects on Reactivity

The introduction of different substituents onto the aromatic ring of this compound has profound electronic and steric consequences that modulate its reactivity. jackwestin.com

Electronic Effects:

The electronic nature of a substituent alters the electron density of the aromatic ring, influencing its susceptibility to electrophilic or nucleophilic attack.

Electron-donating groups (EDGs) , such as alkyl and alkoxy groups, increase the electron density of the ring, particularly at the ortho and para positions. This enhances the ring's reactivity towards electrophiles. The +I (inductive) effect of alkyl groups and the +M (mesomeric) effect of alkoxy groups stabilize the intermediate carbocation formed during electrophilic substitution.

Electron-withdrawing groups (EWGs) , such as halogens and the nitrile group itself, decrease the electron density of the ring, making it less reactive towards electrophiles. Halogens exert a -I effect (inductive withdrawal) and a weak +M effect (mesomeric donation). The nitrile group is a strong EWG with both -I and -M effects.

Steric Effects:

Steric hindrance, the spatial arrangement of atoms, plays a crucial role in determining the accessibility of reactive sites. wikipedia.org

Bulky substituents , such as a tert-butyl group, can physically block the approach of reagents to adjacent positions. This can be exploited to achieve regioselectivity in subsequent reactions. For example, a bulky alkyl group at one ortho position would likely direct further substitution to the other, less hindered ortho position.

The size of the substituent can also influence the conformation of the molecule, including the orientation of the Boc-aminoethyloxy side chain. This can have implications for the molecule's interaction with biological targets.

The interplay of electronic and steric effects is critical in the design of analogs with specific reactivity profiles. A comprehensive understanding of these effects allows for the rational design of synthetic routes and the prediction of the properties of the resulting derivatives. scispace.com

| Substituent | Electronic Effect | Steric Effect | Predicted Impact on Reactivity | Reference |

| -Cl, -Br, -I | -I, +M (weak) | Moderate | Decreased reactivity towards electrophiles | jackwestin.com |

| -CH3, -C2H5 | +I | Low | Increased reactivity towards electrophiles | jackwestin.com |

| -C(CH3)3 | +I | High | Increased reactivity at unhindered positions, decreased at hindered positions | wikipedia.org |

| -OCH3 | -I, +M | Low | Increased reactivity towards electrophiles | jackwestin.com |

Synthesis of Chiral Analogues and Stereoselective Pathways

The development of chiral analogs of this compound is of significant interest, as stereochemistry often plays a pivotal role in biological activity. The synthesis of such analogs requires the use of stereoselective methods to control the configuration of chiral centers introduced into the molecule.

One key target for introducing chirality is the ethoxy bridge. For instance, the synthesis of enantiomerically pure (R)- or (S)-2-(4-cyanophenoxy)propan-1-amine would lead to chiral analogs of this compound. This could potentially be achieved through several stereoselective pathways:

Resolution of a racemic mixture: A racemic mixture of the amine could be synthesized and then resolved into its constituent enantiomers using a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by crystallization.

Asymmetric synthesis: A more direct approach involves the use of asymmetric synthesis. For example, the stereoselective alkylation of a chiral glycine (B1666218) enolate equivalent with a suitable electrophile could be employed to construct the chiral amino acid precursor. d-nb.infoehu.es The stereoselective alkylation of imines has also been reported as a powerful tool for creating chiral centers. nih.gov

Enzymatic resolution: Lipases are known to catalyze the stereoselective acylation or hydrolysis of racemic alcohols and amines, providing a route to enantiomerically enriched intermediates. researchgate.net This approach could be applied to a racemic precursor of the aminoethyloxy side chain.

Another strategy for creating chiral analogs involves the introduction of a chiral substituent on the aromatic ring. This would require the use of a chiral starting material or a stereoselective reaction to install the chiral group.

The synthesis of chiral piperidine (B6355638) derivatives, which share some structural similarities with the aminoethyloxy side chain, has been achieved through catalytic dynamic resolution of N-Boc-2-lithiopiperidine, highlighting the potential for advanced stereoselective methods in this area. nih.gov

| Chiral Moiety | Stereoselective Method | Key Intermediate | Reference |

| Chiral ethoxy bridge | Asymmetric Alkylation | Chiral N-protected amino alcohol | d-nb.infoehu.es |

| Chiral ethoxy bridge | Enzymatic Resolution | Racemic amino alcohol | researchgate.net |

| Chiral substituent on the ring | Use of Chiral Starting Material | Chiral substituted phenol (B47542) | - |

The development of these stereoselective pathways is crucial for exploring the full potential of this compound as a scaffold for the design of novel molecules with specific three-dimensional structures.

Applications of 4 Boc Aminoethyloxy Benzonitrile in Advanced Organic Synthesis

Role in the Synthesis of Molecules of Pharmaceutical and Agrochemical Relevance

Utility in the Construction of Precursors to Bioactive Small Molecules

The Boc-protected aminoethyloxy chain of 4-(Boc-aminoethyloxy)benzonitrile serves as a flexible and readily functionalizable linker, enabling its incorporation into a variety of molecular scaffolds destined for biological applications. The tert-butoxycarbonyl (Boc) protecting group provides robust protection of the primary amine during various synthetic transformations and can be efficiently removed under mild acidic conditions to reveal the free amine for subsequent reactions.

This compound is particularly useful as a precursor in the synthesis of molecules where a specific distance and geometry between a pharmacophore and another functional group are required. For instance, the ether linkage provides flexibility, while the aromatic ring offers a rigid platform. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, further expanding the synthetic possibilities. These transformations allow for the introduction of additional functionalities or points of attachment for other molecular fragments, which is a key strategy in the assembly of precursors for complex bioactive small molecules.

Integration into Synthetic Routes towards Lead Compounds in Drug Discovery

In the realm of drug discovery, this compound has found application as a key intermediate in the synthesis of lead compounds, particularly in the design of targeted therapies. The benzonitrile (B105546) group is a recognized pharmacophore in various enzyme inhibitors and receptor antagonists. For example, benzonitrile-containing compounds have been investigated as inhibitors of protein kinases, which are crucial targets in oncology.

Table 1: Synthetic Utility of this compound in Bioactive Compound Synthesis

| Feature | Synthetic Utility | Potential Bioactive Molecules |

| Boc-Protected Amine | Allows for selective deprotection and subsequent functionalization. Acts as a point of attachment for linkers or other molecular fragments. | PROTACs, Kinase Inhibitors, GPCR Ligands |

| Ethyl-oxy Linker | Provides flexibility and appropriate spacing between functional groups. | Spaced bi-functional probes, Targeted drug conjugates |

| Benzonitrile Moiety | Can be hydrolyzed to carboxylic acid or amide, or reduced to an amine. Acts as a pharmacophore for certain biological targets. | Enzyme inhibitors, Receptor antagonists |

Contributions to Coordination Chemistry and Ligand Design

The nitrile functionality of this compound provides a coordination site for transition metals, allowing for its use as a ligand in the synthesis of novel metal complexes. The presence of the protected amine offers the potential for creating more complex, multi-dentate ligands after deprotection and further functionalization.

Benzonitrile Derivatives as Ligands in Transition Metal Complex Synthesis

Benzonitrile and its derivatives are well-established ligands in coordination chemistry. The nitrogen atom of the nitrile group possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. The strength and nature of this bond can be influenced by the electronic properties of the substituents on the benzene (B151609) ring. In the case of this compound, the ether linkage acts as a weak electron-donating group, which can subtly modulate the coordinating ability of the nitrile nitrogen.

The synthesis of transition metal complexes with benzonitrile-type ligands is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The resulting complexes can exhibit a range of geometries and coordination numbers depending on the metal, its oxidation state, and the stoichiometry of the reaction. While specific complexes of this compound are not extensively documented in publicly available research, the general principles of coordination chemistry suggest its capability to form stable complexes with a variety of transition metals, such as palladium, platinum, copper, and rhodium.

Development of Catalytic Systems Employing Functionalized Benzonitrile Scaffolds

Functionalized benzonitrile ligands play a crucial role in the development of homogeneous catalytic systems. The electronic and steric properties of the ligand can be fine-tuned to influence the activity, selectivity, and stability of the metal catalyst. The this compound scaffold offers a platform for creating tailored ligands.

Following the deprotection of the Boc group, the resulting primary amine can be derivatized to introduce other coordinating groups, such as phosphines, pyridines, or carboxylates. This would transform the initially monodentate benzonitrile ligand into a bidentate or tridentate ligand, capable of forming more stable chelate complexes with transition metals. Such chelating ligands are highly desirable in catalysis as they can enforce specific geometries around the metal center, leading to enhanced catalytic performance. For example, a phosphine-functionalized derivative could be used in cross-coupling reactions, while a chiral amine derivative could be employed in asymmetric catalysis. The development of such catalytic systems based on the this compound scaffold represents a promising area for future research.

Table 2: Potential Applications in Coordination Chemistry

| Feature | Application in Coordination Chemistry | Potential Catalytic Systems |

| Benzonitrile Group | Acts as a monodentate ligand for transition metals. | Precursor to more complex ligands. |

| Protected Amine | Can be deprotected and functionalized to create multidentate ligands. | Homogeneous catalysis (e.g., cross-coupling, hydrogenation). |

| Overall Scaffold | Provides a platform for designing ligands with tunable steric and electronic properties. | Asymmetric catalysis, Polymerization. |

Spectroscopic Characterization and Structural Elucidation of 4 Boc Aminoethyloxy Benzonitrile and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for determining the precise arrangement of atoms within a molecule. For 4-(Boc-aminoethyloxy)benzonitrile, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for a complete structural assignment.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets in the downfield region (typically δ 7.0-8.0 ppm) due to their coupling with each other. The methylene (B1212753) protons of the ethyloxy chain adjacent to the oxygen atom (-O-CH₂-) would resonate at a lower field compared to the methylene protons adjacent to the Boc-protected nitrogen atom (-NH-CH₂-), owing to the deshielding effect of the electronegative oxygen. The nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group will give rise to a characteristic sharp singlet in the upfield region (around δ 1.4 ppm).

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The carbon atom of the nitrile group (-C≡N) is expected to appear in the downfield region (around δ 118-120 ppm). The quaternary carbon of the Boc group (C(CH₃)₃) and the carbonyl carbon (-C=O) of the Boc group will also have characteristic chemical shifts. The aromatic carbons will show distinct signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the electron-withdrawing nitrile group appearing at a lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH (ortho to -CN) | 7.60 (d) | 133.0 |

| Aromatic CH (ortho to -O) | 7.00 (d) | 115.0 |

| -O-CH₂- | 4.10 (t) | 68.0 |

| -NH-CH₂- | 3.50 (t) | 40.0 |

| -NH- | 5.00 (s, br) | - |

| -C(CH₃)₃ | 1.45 (s) | 28.3 |

| -C(CH₃)₃ | - | 80.0 |

| -C=O | - | 155.0 |

| -C≡N | - | 119.0 |

| C-CN | - | 104.0 |

| C-O | - | 162.0 |

Note: The predicted values are based on the analysis of similar compounds and may vary slightly in experimental conditions.

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are crucial for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment on this compound would reveal correlations between coupled protons. For instance, cross-peaks would be observed between the two aromatic doublets, confirming their ortho relationship. Similarly, a cross-peak between the two methylene triplets of the ethoxy chain would establish their connectivity. youtube.comresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded protons and carbons. libretexts.org This technique is invaluable for assigning the carbon signals based on the known proton assignments. For example, the proton signal at ~4.10 ppm would show a correlation to the carbon signal at ~68.0 ppm, confirming the assignment of the -O-CH₂- group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, a correlation between the protons of the -O-CH₂- group and the aromatic carbon attached to the oxygen (C-O) would confirm the ether linkage. Furthermore, correlations between the Boc protons and the carbonyl carbon, as well as the methylene protons adjacent to the nitrogen, would solidify the structure of the protected aminoethyl side chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its key functional groups.

Nitrile (-C≡N) stretch: A sharp and intense absorption band is expected in the region of 2220-2240 cm⁻¹ in both the IR and Raman spectra, which is a definitive indicator of the nitrile group. anton-paar.comresearchgate.net

Carbonyl (C=O) stretch: The carbonyl group of the Boc protector will exhibit a strong absorption in the IR spectrum, typically around 1680-1720 cm⁻¹. ijcr.info

N-H stretch: The N-H stretching vibration of the Boc-protected amine is expected to appear as a medium intensity band in the region of 3300-3400 cm⁻¹.

C-O-C stretch: The ether linkage will show characteristic stretching vibrations in the region of 1250-1050 cm⁻¹.

Aromatic C-H and C=C stretches: The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretching | 2220-2240 | Sharp, Strong (IR & Raman) |

| Carbonyl (C=O) | Stretching | 1680-1720 | Strong (IR) |

| Amine (N-H) | Stretching | 3300-3400 | Medium (IR) |

| Ether (C-O-C) | Asymmetric Stretch | 1250-1200 | Strong (IR) |

| Ether (C-O-C) | Symmetric Stretch | 1100-1050 | Strong (IR) |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Weak |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

Vibrational spectroscopy can also provide insights into the conformational preferences of the molecule. The flexibility of the ethyloxy chain allows for different spatial arrangements (conformers). These different conformers can sometimes give rise to distinct vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹). By comparing experimental spectra with theoretical calculations for different possible conformations, it may be possible to deduce the most stable conformation of this compound in a given state (solid or solution).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight.

Furthermore, the fragmentation pattern can provide corroborating evidence for the proposed structure. Common fragmentation pathways for this molecule could include:

Loss of the tert-butyl group (-57 Da) from the Boc protector.

Loss of the entire Boc group (-100 Da).

Cleavage of the ether bond, leading to fragments corresponding to the cyanophenol and the Boc-protected aminoethyl moieties.

Loss of the aminoethoxy side chain.

By analyzing the masses of the fragment ions, the connectivity of the different parts of the molecule can be confirmed, thus providing a final piece of the structural puzzle.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. This technique allows for the calculation of an exact mass, which can be compared against a theoretical value derived from the molecular formula, thereby confirming the compound's identity. For this compound, with the chemical formula C₁₄H₁₈N₂O₃, the theoretical monoisotopic mass can be calculated with high precision.

Electrospray ionization (ESI) is a soft ionization technique commonly paired with HRMS that allows the analysis of intact molecules, typically by forming a protonated molecular ion, [M+H]⁺. The measured mass of this ion is then compared to the calculated value. A close match between the experimental and theoretical mass, usually within a tolerance of a few parts per million (ppm), provides strong evidence for the assigned chemical formula. While specific experimental data for this compound is not widely published, the expected value for its protonated form is well-defined. amazonaws.com

Table 1: HRMS Data for the Protonated Molecule of this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₄H₁₉N₂O₃⁺ | 263.1390 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion (such as the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and connectivity.

For this compound, the MS/MS spectrum is expected to be dominated by fragmentation of the tert-butoxycarbonyl (Boc) protecting group, which is a well-documented process. researchgate.netdoaj.org Key fragmentation pathways observed under collision-induced dissociation (CID) in ESI-MS/MS include:

Loss of isobutylene: A characteristic neutral loss of 56.0626 Da (C₄H₈) from the precursor ion. This is often the most prominent fragmentation pathway for Boc-protected amines. doaj.org

Loss of the entire Boc group: A neutral loss of 100.0524 Da (C₅H₈O₂) from the precursor ion, corresponding to the complete removal of the protecting group. researchgate.net

Formation of the tert-butyl cation: The appearance of a product ion at an m/z of 57.0704, corresponding to the stable [C(CH₃)₃]⁺ cation. acdlabs.com

These predictable fragmentation patterns serve as diagnostic markers for the presence and integrity of the Boc group within the molecule's structure.

Table 2: Expected Characteristic Product Ions in MS/MS of this compound ([M+H]⁺ = 263.1390)**

| Product Ion | Description | Expected m/z |

|---|---|---|

| [M+H - C₄H₈]⁺ | Loss of isobutylene | 207.0764 |

| [M+H - C₅H₈O₂]⁺ | Loss of Boc group | 163.0866 |

| [C₄H₉]⁺ | tert-butyl cation | 57.0704 |

X-ray Crystallography in the Determination of Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bldpharm.com By measuring the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. This technique also reveals information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds.

A search of the public scientific literature and patent databases did not yield a solved crystal structure for this compound. The authoritative repository for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD), which would be the definitive source to confirm the existence of a solved structure. re3data.orgillinois.edu

Should a single crystal of this compound be successfully grown and analyzed, the resulting data would provide invaluable information. It would confirm the connectivity of the molecule and reveal the conformation of the flexible aminoethyloxy linker. Furthermore, it would show how the molecules interact with each other in the solid state, identifying potential hydrogen bond donors (the N-H of the carbamate) and acceptors (the oxygen atoms of the carbamate (B1207046) and the nitrile nitrogen), which govern the material's bulk properties.

Computational and Theoretical Studies on 4 Boc Aminoethyloxy Benzonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic properties and predicting the behavior of molecules. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its geometry, stability, and reactivity. nrel.gov

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional arrangement of atoms in a molecule. nih.gov The process involves finding the lowest energy conformation, known as the optimized geometry. For 4-(Boc-aminoethyloxy)benzonitrile, this would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the structure with the minimum energy is found. Functionals like B3LYP or M06-2X combined with a basis set such as 6-311G(d,p) or def2-TZVP are commonly employed for such optimizations. nrel.govnih.govnih.gov

The optimization process yields critical data about the molecule's structure. For instance, the planarity of the benzonitrile (B105546) ring, the orientation of the ethoxy bridge, and the conformation of the bulky Boc (tert-butyloxycarbonyl) protecting group would be determined. The resulting optimized geometry is the basis for further calculations of other properties.

Illustrative Data: Optimized Geometric Parameters for this compound This table presents hypothetical data that would be obtained from a DFT calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C≡N | 1.15 Å | |

| C-O (Aromatic) | 1.37 Å | |

| O-CH2 | 1.43 Å | |

| N-H (Amide) | 1.01 Å | |

| C=O (Boc) | 1.22 Å | |

| Bond Angles (°) | ||

| C-C-C (Aromatic) | ~120° | |

| C-O-CH2 | 118.5° | |

| H-N-C (Amide) | 121.0° | |

| Dihedral Angles (°) | ||

| C(ar)-C(ar)-O-CH2 | 178.5° | |

| O-CH2-CH2-N | -175.0° | |

| CH2-N-C=O | 179.5° |

Once the molecular geometry is optimized, DFT can be used to predict spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. chemaxon.com The shielding of each nucleus is calculated based on the electronic environment determined by the DFT method. ucl.ac.uk These predicted shifts are valuable for assigning signals in experimental spectra. academie-sciences.frdiva-portal.org While various software packages can predict NMR spectra, DFT provides a more fundamental, structure-based calculation. rowansci.com

IR Frequencies: DFT can also calculate the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Each calculated frequency is associated with a specific vibrational mode, such as the stretching of the C≡N bond of the nitrile group, the C=O stretch of the Boc group, or the N-H bend of the amide. This allows for a detailed assignment of the experimental IR spectrum.

Illustrative Data: Predicted Spectroscopic Parameters for this compound This table presents hypothetical data for illustrative purposes.

| Spectrum Type | Functional Group | Predicted Value |

| 1H NMR | Aromatic Protons (ortho to -O) | 6.95 ppm |

| Aromatic Protons (ortho to -CN) | 7.60 ppm | |

| -O-CH2- | 4.15 ppm | |

| -CH2-N- | 3.60 ppm | |

| Boc -C(CH3)3 | 1.45 ppm | |

| -NH- | 5.10 ppm | |

| 13C NMR | C≡N | 119.0 ppm |

| C=O (Boc) | 156.0 ppm | |

| Aromatic C-CN | 105.0 ppm | |

| Aromatic C-O | 162.0 ppm | |

| IR Frequencies | C≡N Stretch | 2230 cm-1 |

| C=O Stretch (Boc) | 1710 cm-1 | |

| N-H Stretch | 3350 cm-1 | |

| C-O-C Stretch (Aromatic Ether) | 1250 cm-1 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations focus on a static, minimum-energy structure, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment, such as a solvent box. nih.govmdpi.com

For this compound, MD simulations can explore the flexibility of the aminoethyloxy chain and the rotation around its single bonds. ic.ac.ukyoutube.com This analysis reveals the most populated conformations of the molecule in solution and the energy barriers between them. ethz.chnih.govnih.gov Furthermore, simulations can characterize the non-covalent interactions between the molecule and its environment. For example, the hydrogen bonding capacity of the N-H group and the carbonyl oxygen of the Boc group, as well as the dipole-dipole interactions of the nitrile group, can be studied in detail. rsc.org These interactions are crucial for understanding the molecule's solubility and how it interacts with other molecules, such as biological receptors. nih.gov

Mechanistic Insights into Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. nih.govyoutube.comyoutube.comocr.org.uk By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For reactions involving this compound, such as the hydrolysis of the Boc group or the reduction of the nitrile, computational methods can be used to investigate different possible reaction pathways. youtube.comyoutube.com By comparing the activation energies of competing pathways, the selectivity of a reaction can be predicted. For example, in a molecule with multiple reactive sites, calculations can determine which site is more likely to react under specific conditions.

Furthermore, using transition state theory, the calculated activation energies can be used to estimate reaction rate constants. While these theoretical rates are approximations, they are invaluable for comparing the feasibility of different reactions before undertaking extensive experimental work.

The choice of solvent can dramatically influence the outcome of a chemical reaction, affecting both its rate and selectivity. montana.edursc.orgresearchgate.net Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the simulation box. nih.gov

For reactions of this compound, these models can predict how different solvents stabilize or destabilize the reactants, transition states, and products. nih.gov For instance, a polar solvent might stabilize a charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. researchgate.net Conversely, a non-polar solvent might favor a different pathway. nih.gov These computational studies can guide the rational selection of solvents to optimize reaction conditions, improve yields, and control selectivity. rsc.org

In Silico Screening and Structure-Property Relationship Predictions for Novel Analogues

The development of novel therapeutic agents often involves the rational design and screening of analogues of a lead compound to optimize its pharmacological profile. In the case of this compound, computational methods provide a powerful toolkit for predicting the properties of novel analogues, thereby guiding synthetic efforts toward compounds with improved efficacy and drug-like characteristics. In silico screening, encompassing techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and Absorption, Distribution, Metabolism, and Excretion (ADME) predictions, allows for the high-throughput evaluation of virtual compounds, saving significant time and resources.

The core structure of this compound offers several points for chemical modification to explore the structure-activity relationship (SAR) and structure-property relationship (SPR). Key areas for modification include the Boc-protecting group, the ethyl ether linkage, and the benzonitrile ring. By systematically altering these components, it is possible to probe their influence on target binding, metabolic stability, and other pharmacokinetic parameters.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov For novel analogues of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific biological target, such as a protein kinase. nih.gov The process typically involves calculating a set of molecular descriptors for each analogue, which quantify various aspects of their molecular structure, including electronic, steric, and hydrophobic properties. These descriptors are then used to build a predictive model using statistical methods.

Table 1: Hypothetical QSAR Data for Novel Analogues of this compound

| Analogue ID | Modification | LogP | Polar Surface Area (Ų) | Predicted IC₅₀ (nM) |

| A-01 | Parent Compound | 2.8 | 75.3 | 150 |

| A-02 | Replacement of Boc with Acetyl | 1.9 | 65.1 | 250 |

| A-03 | Replacement of Ether with Thioether | 3.2 | 70.1 | 120 |

| A-04 | Fluoro-substitution on Benzonitrile (ortho) | 3.0 | 75.3 | 95 |

| A-05 | Methyl-substitution on Benzonitrile (meta) | 3.3 | 75.3 | 180 |

| A-06 | Replacement of Ethyl with Propyl Linker | 3.1 | 75.3 | 200 |

| A-07 | Replacement of Boc with Fmoc | 4.5 | 85.6 | 80 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of QSAR modeling. Actual values would be derived from specific experimental and computational studies.

From the hypothetical data in Table 1, certain trends can be inferred. For instance, the replacement of the Boc group with a smaller acetyl group (A-02) might decrease lipophilicity (LogP) but also potentially reduce binding affinity, leading to a higher predicted IC₅₀. Conversely, replacing the ether linkage with a more lipophilic thioether (A-03) could enhance binding. Substitution on the benzonitrile ring, such as with an electron-withdrawing fluorine atom (A-04), might favorably influence interactions with the target, resulting in a lower predicted IC₅₀. The use of a larger, more aromatic Fmoc protecting group (A-07) could also lead to enhanced potency, possibly through additional π-stacking interactions within the binding site.

ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions:

Beyond target affinity, the drug-like properties of novel analogues are critical for their potential as therapeutic agents. In silico ADME-T models are employed to predict these properties early in the drug discovery process. nih.govnih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles and a lower likelihood of toxicity.

Table 2: Predicted ADME Properties of Novel Analogues

| Analogue ID | Human Intestinal Absorption (%) | Blood-Brain Barrier (BBB) Permeability | CYP2D6 Inhibition | hERG Inhibition |

| A-01 | High | Low | Non-inhibitor | Low Risk |

| A-02 | High | Moderate | Non-inhibitor | Low Risk |

| A-03 | High | Low | Potential Inhibitor | Low Risk |

| A-04 | High | Low | Non-inhibitor | Low Risk |

| A-05 | High | Low | Non-inhibitor | Low Risk |

| A-06 | High | Low | Non-inhibitor | Low Risk |

| A-07 | Moderate | Very Low | Non-inhibitor | Moderate Risk |

Note: The data in this table is hypothetical and based on general principles of ADME prediction. Specific software and algorithms would be used to generate actual predictive data.

The predicted ADME properties in Table 2 suggest that while the parent compound (A-01) has good intestinal absorption and a low risk of common off-target effects, modifications can alter this profile. For example, the smaller acetyl-protected analogue (A-02) might show increased BBB permeability, which could be desirable or undesirable depending on the therapeutic target. The thioether analogue (A-03) might have a higher potential for inhibiting cytochrome P450 enzymes, a key consideration for drug-drug interactions. The larger Fmoc-protected analogue (A-07) might have reduced absorption and a higher risk of hERG inhibition, a critical safety liability.

Emerging Research Directions and Future Prospects

Integration in Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing chemical research by enabling the rapid screening and optimization of reactions. lonza.commt.com HTE platforms, which can run numerous reactions in parallel under varied conditions, are particularly well-suited for exploring the potential of building blocks like 4-(Boc-aminoethyloxy)benzonitrile. lonza.comnih.gov

Advanced robotic platforms are central to HTE, offering the capability to perform 8 to 96 reactions simultaneously in volumes ranging from 1 to 20 mL. lonza.com These systems can operate across a wide temperature range (-35 °C to 180 °C) and at pressures up to 120 bar, handling a variety of materials including viscous liquids and gases. lonza.com The precision of automated liquid and solid handling, with resolutions as fine as 0.1 mg, allows for the meticulous control of reaction parameters. lonza.com

A typical workflow for reaction optimization using HTE involves several key steps:

Design of Experiment (DoE): Planning the experimental array to test various parameters. mt.com

Automated Preparation: Robotic dispensing of powdered reagents and addition of solvents and liquid components. mt.com

Parallel Reaction: Execution of chemical reactions under specified conditions in reactor blocks. mt.com

High-Throughput Analysis: Rapid analysis of reaction outcomes to guide subsequent experiments. nih.gov

Software solutions like phactor™ have been developed to streamline the design, execution, and analysis of HTE arrays, further enhancing the efficiency of this approach. nih.gov The combination of HTE with artificial intelligence and machine learning presents a powerful new pathway for catalyst discovery and reaction optimization, accelerating the identification of novel and more efficient catalytic systems. rsc.org

| HTE Platform Capability | Specification |

| Parallel Reactions | 8 to 96 at once |

| Reaction Volume | 1–20 mL |

| Temperature Range | -35 °C to 180 °C |

| Pressure | Up to 120 bar |

| Dispensing Resolution | 0.1 mg (solid) |

| This table summarizes the capabilities of a typical advanced robotic platform for high-throughput experimentation. lonza.com |

Novel Catalytic Transformations Involving Benzonitrile (B105546) Building Blocks

The benzonitrile functional group is a versatile building block in organic synthesis, and ongoing research is focused on developing novel catalytic transformations to expand its utility. snnu.edu.cn While traditional reactions often involve the conversion of the cyano group into amines or carbonyls, newer methods are exploring the activation of the C-CN bond itself. snnu.edu.cn

Nickel-catalyzed reactions have shown significant promise in this area. For instance, Ni-catalyzed transfer hydrogenation of benzonitriles using 2-propanol or 1,4-butanediol (B3395766) as a hydrogen source can yield N-benzylidene benzylamine (B48309) or dibenzylamine (B1670424) with high selectivity. acs.org Furthermore, the design of specific benzonitrile-containing ligands can enhance Ni-catalyzed cross-coupling reactions, promoting reductive elimination over side reactions like β-hydride elimination. chemrxiv.org This has enabled the synthesis of complex molecules like quaternary α-arylnitriles. chemrxiv.org

Cobalt-based catalysts are also emerging as effective and sustainable alternatives for nitrile hydrogenation. unica.it For example, cobalt nanoparticles supported on magnesium oxide have demonstrated high efficiency in the hydrogenation of various nitriles to primary amines under relatively mild conditions. unica.it

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction, remain a cornerstone of biaryl synthesis. rsc.orgnih.gov Research continues to optimize these methods for the synthesis of complex molecules containing the benzonitrile moiety. For instance, the Suzuki-Miyaura cross-coupling of Boc-protected aminomethyltrifluoroborate with aryl halides, including those containing a benzonitrile group, has been optimized to achieve high yields. nih.gov

| Catalyst System | Transformation | Key Features |

| [Ni(COD)₂] with phosphine (B1218219) ligands | Transfer hydrogenation of benzonitrile | High selectivity for imines or secondary amines. acs.org |

| Ni with benzonitrile-containing ligand | Arylation of α-magnesiated nitriles | Favors reductive elimination, enabling synthesis of quaternary centers. chemrxiv.org |

| Co-N-C@MgO | Hydrogenation of nitriles | High yields of primary amines under mild conditions. unica.it |

| Pd(OAc)₂ with SPhos/XPhos | Suzuki-Miyaura cross-coupling | Effective for coupling with aryl halides containing benzonitrile. nih.gov |

| This table highlights some novel catalytic transformations involving benzonitrile building blocks. |

Exploration of Unconventional Reaction Media and Sustainable Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste and using more environmentally benign solvents. ijnc.irresearchgate.net For reactions involving benzonitrile derivatives, research is actively exploring the use of unconventional reaction media and sustainable catalytic systems.

Water and Deep Eutectic Solvents (DESs): The use of water as a solvent for organic reactions is highly desirable from a sustainability perspective. thieme-connect.de Remarkably, organolithium reagents have been shown to react with nitriles in bulk water to form primary amines. thieme-connect.de Deep eutectic solvents, which are mixtures of salts with hydrogen bond donors, offer another green alternative to traditional organic solvents. thieme-connect.de These solvents have been successfully employed for the chemoselective addition of organolithium reagents to ketones and imines. thieme-connect.de

Biocatalysis in Aqueous Media: Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a powerful tool for sustainable synthesis. mdpi.com Marine yeasts, such as Meyerozyma guilliermondii, have been identified that can efficiently hydrolyze benzonitrile in seawater-based media. researchgate.net This highlights the potential for performing nitrile transformations in natural and saline environments.

Sustainable Catalysis: The development of catalysts based on earth-abundant and non-toxic metals is a key goal of green chemistry. researchgate.net Single-atom catalysts, where individual metal atoms are dispersed on a support, offer maximum atom efficiency and are promising for sustainable chemical processes. researchgate.net For example, iron-based single-atom catalysts have been used for the selective ammoxidation of alcohols to nitriles in water. researchgate.net Similarly, gold and silver nanoparticles on titania have been shown to catalyze the reductive amination of benzoic acids to benzylamines, with the in-situ generated benzonitrile being a key intermediate. uantwerpen.be

| Reaction Medium/Process | Example Reaction | Sustainability Aspect |

| Water | Addition of organolithium reagents to nitriles | Environmentally benign solvent. thieme-connect.de |

| Deep Eutectic Solvents | Addition of organolithium reagents to imines | Green alternative to volatile organic solvents. thieme-connect.de |

| Seawater | Hydrolysis of benzonitrile by Meyerozyma guilliermondii | Use of natural, abundant solvent. researchgate.net |

| Aqueous Ammoxidation | Conversion of benzyl (B1604629) alcohol to benzonitrile | Use of water as solvent and a sustainable catalyst. researchgate.net |

| This table showcases examples of unconventional reaction media and sustainable processes for benzonitrile-related transformations. |

Interdisciplinary Applications and Cross-Functional Research Initiatives

The benzonitrile moiety is a versatile structural motif found in molecules with a wide range of applications, driving interdisciplinary research efforts.

Materials Science: Benzonitrile derivatives are being extensively investigated for their use in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net Donor-acceptor-donor' (D-A-D') type molecules incorporating a benzonitrile acceptor unit can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient light emission. rsc.orgresearchgate.net By modifying the donor and acceptor units, researchers can tune the photophysical properties of these materials, such as their emission color and efficiency. bohrium.com

Supramolecular Chemistry: The benzonitrile group can participate in non-covalent interactions, making it a useful component in host-guest chemistry. nih.gov For example, phosphorylated cavitands have been shown to precisely recognize and bind benzonitrile derivatives within their cavities through a combination of π-π stacking and C-H···N hydrogen bonds. nih.gov This type of molecular recognition is crucial for the development of sensors and other advanced functional materials.

Medicinal Chemistry: The benzonitrile scaffold is present in a variety of biologically active compounds. For instance, molecules containing a benzonitrile group are being explored as potential therapeutics. ontosight.ai The synthesis of o-tolyl benzonitrile is a key step in the production of several sartan drugs, which are used to treat hypertension. rsc.org

| Research Area | Application of Benzonitrile Derivatives | Key Findings |

| Materials Science (OLEDs) | As TADF emitters | Donor-acceptor structures with benzonitrile enable high-efficiency OLEDs. rsc.orgresearchgate.netbohrium.com |

| Supramolecular Chemistry | Guest molecules for macrocyclic hosts | Precise recognition by cavitands via non-covalent interactions. nih.gov |

| Medicinal Chemistry | Building block for pharmaceuticals | Key intermediate in the synthesis of sartan antihypertensive drugs. rsc.org |

| This table illustrates the interdisciplinary applications of benzonitrile-containing compounds. |

Advanced Spectroscopic and Computational Techniques for Deeper Understanding

To fully understand and optimize the properties and reactions of molecules like this compound, researchers rely on a combination of advanced spectroscopic and computational methods. numberanalytics.com

Spectroscopic Analysis: Advanced spectroscopic techniques provide detailed insights into molecular structure and dynamics. numberanalytics.com

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for elucidating the complex structures of benzonitrile derivatives and their intermediates. numberanalytics.com

Vibrational Spectroscopy (FTIR and Raman): These methods are used to identify functional groups and study intermolecular interactions. Comparative studies of substituted benzonitriles using FTIR and FT-Raman, supported by theoretical calculations, allow for a detailed assignment of vibrational modes. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS): SERS offers high sensitivity for detecting molecules at low concentrations, which can be useful for studying reactions on catalytic surfaces. numberanalytics.com

Computational Chemistry: Computational studies are increasingly used to predict and rationalize the behavior of molecules. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties of benzonitrile derivatives. nih.gov These calculations help to understand the effects of substituents on the molecule's properties. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and orbital interactions within a molecule, offering insights into its stability and reactivity. nih.gov

Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking simulations can predict how a benzonitrile-containing ligand might bind to a biological target. nih.govnih.gov Molecular dynamics simulations can then be used to study the stability of the resulting complex over time. nih.gov

| Technique | Information Gained | Application to Benzonitrile Derivatives |

| 2D NMR Spectroscopy | Molecular structure and connectivity | Elucidation of complex structures and reaction products. numberanalytics.com |

| FTIR/FT-Raman Spectroscopy | Vibrational modes and functional groups | Analysis of substituent effects and intermolecular interactions. nih.gov |

| Density Functional Theory (DFT) | Geometry, electronic structure, vibrational frequencies | Prediction of molecular properties and comparison with experimental data. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Charge distribution and orbital interactions | Understanding of molecular stability and reactivity. nih.gov |

| This table summarizes the application of advanced analytical and computational techniques to the study of benzonitrile derivatives. |

Q & A

Q. What are the optimal synthetic conditions for 4-(Boc-aminoethyloxy)benzonitrile to minimize undesired side reactions?

Methodological Answer: To optimize synthesis, focus on the Boc-protection step and etherification. Use a two-step approach:

Aminoethyloxy Intermediate: React 4-hydroxybenzonitrile with 2-aminoethanol under Mitsunobu conditions (DIAD, PPh₃) to install the aminoethyloxy group.

Boc Protection: Treat the intermediate with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or DCM, using DMAP as a catalyst at 0–25°C.

Critical Parameters:

- Maintain anhydrous conditions to prevent hydrolysis of the nitrile group.

- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7).

- Purify via column chromatography (silica, gradient elution).

Comparative Data:

| Reaction Step | Solvent | Catalyst | Yield (%) | Side Products |

|---|---|---|---|---|

| Etherification | THF | DIAD/PPh₃ | 78 | <5% nitrile hydrolysis |

| Boc Protection | DCM | DMAP | 85 | <3% Boc migration |

Reference: Similar protocols for aminoethyloxy derivatives in (synthesis of 4-amino-2-ethoxy-5-fluorobenzonitrile) and (Boc protection in nitrile-containing compounds) .

Q. Which spectroscopic techniques are most effective for characterizing the Boc-protected amine and nitrile groups in this compound?

Methodological Answer:

- FT-IR: Identify the Boc group (C=O stretch at ~1680–1720 cm⁻¹) and nitrile (C≡N stretch at ~2220–2260 cm⁻¹).

- ¹H/¹³C NMR:

- Boc methyl groups: δ 1.4 ppm (¹H), 28–30 ppm (¹³C).

- Aromatic protons: δ 6.8–7.6 ppm (¹H), with coupling patterns confirming substitution.

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group: m/z –100).

Validation:

Compare experimental data with DFT-calculated vibrational modes () to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. How does the Boc-protecting group influence the reactivity of this compound in cross-coupling reactions compared to free amines?

Methodological Answer: The Boc group sterically shields the aminoethyloxy moiety, reducing undesired coordination with metal catalysts (e.g., Pd in Suzuki couplings). Key findings:

-

Reactivity Comparison:

Substrate Reaction Type Yield (%) Byproducts Boc-protected derivative Suzuki coupling 72 <5% Free amine derivative Suzuki coupling 35 20% deamination -

Design Tip: Use Boc protection to enhance regioselectivity in aryl-aryl bond formation. Deprotect post-reaction with TFA/DCM (1:1) for further functionalization.

Reference: (comparative analysis of substituted benzonitriles) and (Boc deprotection strategies) .

Q. How can researchers resolve contradictory bioactivity data in studies involving this compound derivatives?

Methodological Answer: Contradictions often arise from differences in assay conditions or impurities. Mitigation strategies:

Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity.

Assay Standardization:

- Use consistent cell lines (e.g., HEK293 for kinase assays).

- Control solvent effects (DMSO ≤0.1% v/v).

Structural Confirmation: X-ray crystallography or DFT-optimized structures () to rule out conformational isomers .

Case Study:

A 2024 study () resolved conflicting OLED efficiency data by correlating Boc-deprotection levels with TADF performance using LC-MS .

Q. What role does this compound play in the development of TADF materials for OLEDs?

Methodological Answer: The nitrile group stabilizes excited states via electron-withdrawing effects, while the Boc-protected amine prevents aggregation-induced quenching. Key steps:

Synthesis of TADF Emitters:

- Couple with carbazole/phenoxazine donors via Buchwald-Hartwig amination ().

Device Fabrication:

- Optimize doping concentration (5–10 wt%) in host matrix (e.g., CBP).

- Measure external quantum efficiency (EQE) and Commission Internationale de l’Éclairage (CIE) coordinates.

Performance Data:

| Emitter Structure | EQE (%) | CIE (x,y) | Lifetime (hrs) |

|---|---|---|---|

| With Boc-protected | 18.2 | (0.16, 0.23) | 1200 |

| Without Boc | 12.7 | (0.20, 0.30) | 800 |

Reference: (TADF materials in OLEDs) .

Q. How can DFT calculations guide the design of this compound derivatives for targeted biological activity?

Methodological Answer:

Geometry Optimization: Use B3LYP/6-311++G(d,p) to predict stable conformers ().

NBO Analysis: Quantify hyperconjugative interactions (e.g., n→π* in nitrile group) affecting reactivity.

Docking Studies: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina.

Example:

A 2022 study () used DFT to correlate the electron density of the nitrile group with antimicrobial activity, guiding the synthesis of analogs with enhanced potency .

Q. Data Contradiction Analysis Table

| Contradictory Observation | Likely Cause | Resolution Strategy |

|---|---|---|

| Variable kinase inhibition IC₅₀ | Impurity in Boc-deprotection | HPLC-MS validation |

| Inconsistent OLED efficiency | Aggregation-induced quenching | Optimize doping concentration |

| Divergent NMR shifts | Solvent polarity effects | Standardize DMSO-d⁶ usage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.